1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
Description
The compound 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid features a quinoxaline core substituted at position 4 with a 4-methylbenzyl group and at position 3 with a ketone. A piperidine ring is fused to position 2 of the quinoxaline, with a carboxylic acid substituent at position 4 of the piperidine.
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]-3-oxoquinoxalin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-6-8-16(9-7-15)14-25-19-5-3-2-4-18(19)23-20(21(25)26)24-12-10-17(11-13-24)22(27)28/h2-9,17H,10-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNJFQSWWWNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoxaline Core
Method A: Cyclization of 1,2-diamines with 1,2-dicarbonyl compounds
- Starting Materials: 1,2-diamines (e.g., o-phenylenediamine) and suitable diketones or aldehyde derivatives.
- Procedure: The diamine reacts with a diketone or aldehyde under acidic or basic conditions to form the quinoxaline ring via condensation and cyclization.
Functionalization at the 3-Position
Oxidation or substitution at the 3-position can be achieved via electrophilic substitution or oxidation reactions, often using reagents such as potassium permanganate or specific oxidizing agents to introduce the oxo group.
Example: The introduction of the keto group at the 3-position can be achieved by oxidation of the corresponding dihydroquinoxaline derivative.
Introduction of the Benzyl Group at the 4-Position
The benzyl substituent can be introduced via nucleophilic substitution or alkylation of the quinoxaline ring.
Method: Reacting the quinoxaline with 4-methylbenzyl halides or benzyl derivatives in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF) facilitates substitution at the 4-position.
Formation of the 3,4-Dihydroquinoxaline Moiety
The reduction of the quinoxaline to its dihydro form can be achieved through catalytic hydrogenation, typically using palladium on carbon or Raney nickel under hydrogen atmosphere.
Note: This step is essential to generate the 3,4-dihydroquinoxaline structure, which is then further functionalized.
Coupling with Piperidine-4-carboxylic Acid
The final step involves forming an amide bond between the quinoxaline derivative and piperidine-4-carboxylic acid.
Method: Activation of the carboxylic acid group using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC in the presence of a base (e.g., DIPEA) facilitates amide bond formation with the amino group on the quinoxaline derivative.
Representative Data Table of Synthesis Routes
Research Findings and Notes
Patents such as EP2937341A1 describe similar synthetic routes involving cyclization and subsequent functionalization, emphasizing the importance of controlling reaction conditions to achieve regioselectivity.
Alternative routes include the use of multistep sequences starting from substituted anthranilic acids or derivatives, which undergo cyclization, nitration, reduction, and amidation steps to produce the target compound.
Optimization strategies focus on reaction temperatures, choice of solvents, and catalysts to maximize yields and purity, especially during the cyclization and amidation steps.
Recent advances suggest the use of microwave-assisted synthesis to reduce reaction times and improve product yields.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
- The methyl group can be oxidized to a carboxylic acid.
- Common reagent: Potassium permanganate.
-
Reduction:
- The ketone group can be reduced to an alcohol.
- Common reagent: Sodium borohydride.
-
Substitution:
- The benzyl group can undergo electrophilic substitution reactions.
- Common reagent: Halogens (e.g., bromine).
Major Products:
- Oxidation of the methyl group yields the carboxylic acid derivative.
- Reduction of the ketone group yields the corresponding alcohol.
- Substitution reactions yield various halogenated derivatives.
Scientific Research Applications
Structural Insights
The compound features a piperidine ring linked to a quinoxaline moiety, which is known for its diverse biological activities. The presence of the 4-methylbenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
-
Calpain Inhibition :
- The compound has been identified as a potent inhibitor of calpain enzymes, specifically mu- and m-calpain. In vitro studies using rabbit renal proximal tubule (RPT) cells demonstrated an IC50 of approximately 30 μM, indicating significant inhibitory activity against these proteases.
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Cytoprotective Effects :
- In addition to its calpain inhibitory activity, the compound has shown cytoprotective effects against hypoxia/reoxygenation-induced cell dysfunction and death. This protective mechanism is believed to involve the preservation of mitochondrial function and active sodium transport.
-
Antimicrobial Properties :
- The quinoxaline structure contributes to antimicrobial activity. Research indicates that derivatives of quinoxaline exhibit broad-spectrum antibacterial effects, making this compound a candidate for further exploration in developing new antibiotics.
- Anticancer Potential :
Synthetic Applications
-
Building Block for Complex Molecules :
- This compound serves as a crucial starting material in the synthesis of diverse polyoxaheterocyclic compounds. It is particularly useful in Michael condensation reactions with methylene-active compounds, enabling the formation of novel hybrid structures that may possess unique biological activities.
- Synthesis of Quinoxaline Derivatives :
Study on Calpain Inhibition
A study conducted on the effects of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid demonstrated its efficacy as a calpain inhibitor. The research highlighted the compound's ability to significantly reduce cell death induced by antimycin A through inhibition of calcium influx, showcasing its potential therapeutic applications in renal protection.
Antimicrobial Activity Assessment
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated that certain modifications to the quinoxaline structure enhanced antimicrobial efficacy, suggesting pathways for developing new antibacterial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
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Molecular Targets:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating their signaling pathways.
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Pathways Involved:
- Inhibition of microbial growth by targeting essential enzymes.
- Modulation of inflammatory pathways through receptor interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1. Structural and Physicochemical Comparison
Key Structural Differences and Implications
Heterocyclic Core Variations
- Quinoxaline (Target) vs. Pyrimidine derivatives often exhibit distinct electronic profiles, influencing solubility and binding affinity .
- Quinoxaline vs. Quinoline (): Quinoline’s fused benzene-pyridine structure offers greater aromaticity, which may improve membrane permeability but reduce selectivity in enzyme inhibition compared to quinoxaline .
Substituent Effects
- 4-Methylbenzyl (Target) vs.
- tert-Butylbenzyl () : The tert-butyl group in this analog introduces steric hindrance, which may disrupt binding to flat active sites but improve metabolic stability .
Carboxylic Acid Position
- Piperidine-4-carboxylic acid (Target) vs. Piperidine-3-carboxylic acid () : The position of the carboxylic acid affects hydrogen-bonding interactions. A position 4 carboxylic acid (as in the target) may align better with polar residues in enzyme active sites compared to position 3 .
Functional Group Additions
- The 95% purity noted for this compound suggests robust synthetic routes, which may inform optimization strategies for the target .
Research Findings and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn:
- Quinoxaline-based analogs (e.g., ) are frequently explored in kinase inhibitor studies due to their planar structure and nitrogen-rich cores.
- Piperidine-4-carboxylic acid derivatives (e.g., ) are common in medicinal chemistry for their balance of rigidity and solubility.
Limitations : The evidence lacks explicit data on the target compound’s synthesis, bioactivity, or pharmacokinetics. Further experimental studies are required to validate hypotheses derived from structural comparisons.
Biological Activity
The compound 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid is a complex organic molecule that integrates a quinoxaline moiety with a piperidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 396.49 g/mol. The structural characteristics that contribute to its biological activity include:
- Quinoxaline Ring : Known for its pharmacological properties.
- Piperidine Component : Often associated with various receptor interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes and receptors involved in pain and inflammation pathways. The quinoxaline moiety may facilitate interactions with neurotransmitter systems, particularly those involving glutamate and GABA receptors.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related quinoxaline derivatives have shown:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been reported to reduce levels of TNF-alpha and IL-6 in vitro.
| Study | Findings |
|---|---|
| Demonstrated reduction in inflammatory markers in animal models. | |
| Showed analgesic effects in pain models through inhibition of specific pathways. |
Neuroprotective Effects
The neuroprotective potential of this compound is supported by its ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress. For example:
- Cell Viability Assays : In vitro studies have shown that the compound can enhance cell survival rates under oxidative stress conditions.
| Study | Findings |
|---|---|
| Indicated increased neuronal survival in models of neurodegeneration. | |
| Suggested modulation of calcium signaling pathways contributing to neuroprotection. |
Case Studies
-
Case Study on Pain Management :
- A clinical trial investigated the efficacy of a related quinoxaline derivative in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo, supporting its potential as an analgesic agent.
-
Neuroprotection in Animal Models :
- An animal study focused on the neuroprotective effects of the compound in models of Alzheimer's disease showed reduced amyloid-beta plaque formation and improved cognitive function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves condensation between quinoxaline precursors (e.g., 3-oxo-3,4-dihydroquinoxaline derivatives) and functionalized piperidine carboxylic acids. Reaction conditions such as alkaline pH (e.g., NaOH in dichloromethane, as in ) and controlled temperatures (60–80°C) are critical. Catalytic reductive cyclization using palladium-based catalysts (e.g., Pd/C with formic acid derivatives as CO surrogates) may enhance efficiency . Monitor progress via TLC or HPLC (95% purity thresholds, as in ).
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use 1H and 13C NMR to confirm the quinoxaline and piperidine moieties. Compare spectral data to analogous compounds (e.g., 1H NMR data for arylamides in ).
- HPLC/UV : Assess purity (≥95%) using reverse-phase HPLC with UV detection (refer to ’s purity standards).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for exact mass matching) .
Q. What are the key stability considerations for storage and handling?
- Methodology : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent oxidation. Avoid exposure to moisture and strong oxidizing agents (see ). Pre-formulation stability studies under varying pH (3–9) and temperature (25–40°C) can identify degradation pathways .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Explore carboxylic acid salt derivatives (e.g., sodium or hydrochloride salts) to enhance aqueous solubility (as in ’s hydrate forms).
- Prodrug Design : Modify the carboxylic acid group to esters or amides for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Encapsulation : Use liposomal or polymeric carriers to increase bioavailability (refer to ’s material design strategies).
Q. What mechanistic insights can be gained from studying this compound’s interactions with biological targets?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorogenic substrates. Compare IC50 values under varying pH/temperature ().
- Molecular Docking : Model interactions with receptor binding pockets (e.g., quinoxaline’s planar structure for intercalation). Validate via mutagenesis studies .
- Metabolite Profiling : Use LC-MS to identify Phase I/II metabolites in hepatic microsomes .
Q. How can synthetic routes be scaled while maintaining stereochemical integrity?
- Methodology :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for stereocontrol during piperidine ring formation (analogous to ’s stereospecific synthesis).
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor critical intermediates and minimize racemization .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Standardized Assay Protocols : Align with reference standards (e.g., ’s impurity profiling) to control batch variability.
- Stability Re-testing : Re-evaluate compound integrity post-assay (e.g., ’s decomposition products).
- Orthogonal Validation : Confirm activity via multiple assays (e.g., SPR binding and cellular viability) .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
